F-amidine belongs to the class of haloacetamidine compounds and is characterized as a potent, irreversible, and bioavailable inactivator of PAD4. [, , ] It serves as a valuable chemical probe for investigating the role of PAD4 in various cellular processes and disease models. [, , ]
Synthesis Analysis
The synthesis of F-amidine involves multiple steps, typically starting from commercially available L-ornithine hydrochloride. [] While the original publication doesn't detail the entire procedure, it highlights the crucial step of introducing the fluoroacetamidine warhead through the reaction of a protected ornithine derivative with ethyl fluoroacetimidate hydrochloride. [] Subsequent deprotection and benzoylation steps ultimately yield F-amidine. []
Molecular Structure Analysis
F-amidine contains a fluoroacetamidine warhead attached to a modified ornithine backbone. [] This warhead is crucial for its irreversible inactivation of PAD4. [] The crystal structure of the PAD4-F-amidine complex reveals that F-amidine binds to the active site of PAD4, forming a covalent bond with a catalytic cysteine residue. []
Chemical Reactions Analysis
The primary chemical reaction associated with F-amidine is its irreversible covalent modification of the catalytic cysteine residue in the active site of PAD4. [, ] This modification occurs through nucleophilic attack by the cysteine thiol on the electrophilic carbon of the fluoroacetamidine warhead, leading to the formation of a stable thioether bond. [, ]
Mechanism of Action
F-amidine functions as a mechanism-based inactivator of PAD4. [, ] It enters the enzyme's active site and mimics the natural substrate. [] Upon binding, the catalytic cysteine residue in PAD4 attacks the fluoroacetamidine warhead of F-amidine. [] This nucleophilic attack results in the formation of a covalent bond, irreversibly modifying and inactivating the enzyme. []
Applications
Elucidating PAD4's role in disease: F-amidine has been instrumental in uncovering the involvement of PAD4 in various diseases. For instance, it has been used to demonstrate the potential of PAD inhibitors as sensitizers for TRAIL-induced apoptosis in cancer cells, suggesting a new avenue for epigenetic anti-cancer therapies. [] Additionally, F-amidine has been employed to investigate the role of PAD4 in endothelial angiogenesis, showing its potential as a therapeutic target for angiogenesis-related diseases. []
Developing PAD4-specific probes: Researchers have utilized F-amidine as a scaffold to develop more selective PAD4 inhibitors and activity-based probes. [, ] For example, the development of Thr-Asp-F-amidine (TDFA) showcases the potential to achieve high selectivity for PAD4 over other PAD isozymes. []
Studying neutrophil biology: F-amidine has been crucial in unraveling the role of PAD4 in neutrophil function. Studies utilizing F-amidine revealed that CXCL1-triggered PAD4 translocation enhances neutrophil adhesion through the citrullination of PDIA1. [] Furthermore, F-amidine-incorporated biomaterials have shown promise in modulating neutrophil extracellular traps (NETs) formation, highlighting its potential in wound healing applications, especially in diabetic conditions. []
Compound Description: Cl-amidine is a potent, irreversible inhibitor of protein arginine deiminase 4 (PAD4) [, , ]. It functions similarly to F-amidine by forming a covalent adduct with the active site cysteine of PAD4 []. Cl-amidine has been shown to exhibit enhanced in vitro potency compared to F-amidine [].
Relevance: Cl-amidine is structurally very similar to F-amidine, differing only in the halogen substituent on the acetamidine moiety (chlorine instead of fluorine) []. This makes it a close analog of F-amidine and a valuable tool for studying structure-activity relationships and exploring PAD4 inhibition [, ].
Compound Description: o-F-amidine is a second-generation PAD inhibitor designed to improve upon the potency and selectivity of F-amidine []. It incorporates a carboxylate group ortho to the backbone amide [].
Relevance: o-F-amidine exhibits enhanced potency (up to 65-fold) and selectivity (up to 25-fold) compared to F-amidine []. This improved activity highlights the impact of structural modifications on PAD inhibition and the potential for developing more targeted therapeutic agents [].
Compound Description: Similar to o-F-amidine, o-Cl-amidine is a second-generation PAD inhibitor with a carboxylate group ortho to the backbone amide, but with a chlorine atom instead of fluorine in the acetamidine moiety [].
Relevance: Like o-F-amidine, o-Cl-amidine demonstrates significantly improved potency compared to its parent compound, Cl-amidine, indicating the importance of the carboxylate substitution in enhancing interactions with PADs [].
Thr-Asp-F-amidine (TDFA)
Compound Description: TDFA is a highly potent and selective PAD4 inactivator developed through a library approach based on the structure of F-amidine []. It displays significantly increased selectivity for PAD4 over other PAD isozymes [].
Relevance: TDFA's high selectivity for PAD4 over other PAD isozymes makes it a valuable probe for dissecting the specific roles of PAD4 in various biological processes []. It highlights the possibility of achieving isozyme-specific inhibition within the PAD family [].
Biotin-TDFA
Compound Description: Biotin-TDFA is a derivative of TDFA conjugated to biotin, generating a PAD4-selective activity-based protein profiling (ABPP) probe [].
Relevance: The addition of biotin to TDFA allows for the selective isolation and study of PAD4 and its binding partners, providing a tool for further investigating the functions and interactions of PAD4 within cellular contexts []. This highlights the adaptability of F-amidine analogs for developing chemical probes [].
BB-Cl-amidine
Compound Description: BB-Cl-amidine is a potent PAD inhibitor that reduces histone H3 citrullination (H3cit) []. It demonstrates anti-angiogenic effects by inhibiting endothelial cell migration, capillary-like tube formation, and reducing the activity of matrix metalloproteinases (MMPs) [].
Relevance: While the precise structural details of BB-Cl-amidine are not provided in the context, its name suggests a close relationship to Cl-amidine. Its similar biological activity, particularly its impact on H3cit, further supports a shared mechanism with F-amidine and its analogs [].
D-Cl-amidine
Compound Description: D-Cl-amidine is a D-amino acid analog of Cl-amidine, designed to improve pharmacokinetic properties by increasing stability [, ]. It exhibits potent and selective inhibition of PAD1 [, ].
Relevance: D-Cl-amidine exemplifies the exploration of chirality to modulate the pharmacological properties of PAD inhibitors while retaining activity. It demonstrates the potential for developing more drug-like PAD inhibitors with improved bioavailability and pharmacokinetic profiles [, ].
D-o-F-amidine
Compound Description: D-o-F-amidine, like D-Cl-amidine, is a D-amino acid analog, in this case, derived from o-F-amidine []. It shows potent and selective inhibitory activity against PAD1 [].
Relevance: D-o-F-amidine further emphasizes the strategy of utilizing D-amino acids to enhance the pharmacokinetic profile of F-amidine-based PAD inhibitors []. This modification may lead to compounds with improved stability and suitability for in vivo applications [].
FITC-conjugated F-amidine (FFA1 and FFA2)
Compound Description: FFA1 and FFA2 are derivatives of F-amidine conjugated to fluorescein isothiocyanate (FITC) []. These conjugates function as activity-based protein profiling (ABPP) probes [].
Relevance: The attachment of FITC to F-amidine enables the visualization of PAD4 activity and localization within cells []. This demonstrates the utility of F-amidine as a scaffold for developing chemical probes to study PAD4 function [].
FITC-conjugated Cl-amidine (FCA1 and FCA2)
Compound Description: FCA1 and FCA2 are similar to FFA1 and FFA2, with Cl-amidine used as the base instead of F-amidine []. They are also designed as fluorescent ABPP probes [].
Relevance: The development of both FITC-conjugated F-amidine and Cl-amidine probes highlights the flexibility of these haloacetamidine-based inhibitors as starting points for designing chemical tools to study PAD4 [].
Biotin-conjugated F-amidine (BFA)
Compound Description: BFA is a biotinylated derivative of F-amidine designed as an ABPP probe for PAD4 [].
Relevance: Conjugation with biotin provides a handle for the affinity purification of PAD4, enabling the isolation and identification of PAD4 and its interacting partners from complex biological samples []. This further illustrates the versatility of F-amidine as a chemical tool [].
Biotin-conjugated Cl-amidine (BCA)
Compound Description: BCA, analogous to BFA, is a biotin-conjugated derivative of Cl-amidine intended for ABPP applications targeting PAD4 [].
Relevance: The development of both biotinylated F-amidine and Cl-amidine probes offers complementary tools for studying PAD4. The choice between these probes might depend on the specific experimental context and the desired selectivity for PAD4 over other PAD isozymes [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
F-amidine is an inhibitor of protein arginine deiminases (PADs) that is selective for PAD1 and PAD4 (IC50s = 29.5, 350, and 21.6 µM for PAD1, PAD3, and PAD4 in vitro, respectively). It irreversibly inactivates all four PAD subtypes (kinact/KI = 2,800, 380, 170, and 3,000 M-1min-1 by covalently modifying an active site cysteine that is important for its catalytic activity. F-amidine is cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines (IC50s = 0.5, 0.5 and 1 μM, respectively). Peptidyl arginine deiminase 4 (PAD4, Protein arginine deiminase 4) catalyzes the post-translational modification of arginine residues on histones to form citrulline, which plays a large role in regulating gene expression. Dysregulated PAD4 activity has been implicated in cancer and rheumatoid arthritis. F-Amidine inhibits PAD4 activity with an IC50 value of 21.6 μM in an in vitro activity assay. It irreversibly inactivates (kinact/KI = 3,000 M F-Amidine also inhibits PAD1 and PAD3 with IC50 values of 29.5 and 350 μM, respectively. F-Amidine is cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines (IC50s = 0.5, 0.5 and 1 μM, respectively).
Etomidate is the ethyl ester of 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylic acid. It is an intravenous general anaesthetic with no analgesic activity. It has a role as an intravenous anaesthetic and a sedative. It is a member of imidazoles and an ethyl ester. It is functionally related to a 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylic acid. Imidazole derivative anesthetic and hypnotic with little effect on blood gases, ventilation, or the cardiovascular system. It has been proposed as an induction anesthetic. Etomidate is a General Anesthetic. The physiologic effect of etomidate is by means of General Anesthesia. Etomidate is an imidazole derivative with short-acting sedative, hypnotic, and general anesthetic properties. Etomidate appears to have gamma-aminobutyric acid (GABA) like effects, mediated through GABA-A receptor. The action enhances the inhibitory effect of GABA on the central nervous system by causing chloride channel opening events which leads to membrane hyperpolarization.
Irreverisble inhibitor of mitochondrial carnitine palmitoyl transferase 1 (CPT1). PPARα direct agonist. Used in fatty acid oxidation studies. Induces ROS production in T cells with concentrations larger than 5µM and prevents T cell differentiation. Complex I of electron transport chain inhibited at concentration 200µM. (+)-Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that combines fatty acyl-CoAs with carnitine for transport into the mitochondria for β-oxidation. It inhibits fatty acid oxidation in hepatocytes in vitro (IC50s = 0.1, 1, and 10 µM for human, guinea pig, and rat hepatocytes, respectively), and it shifts the carbon source for the TCA cycle to glucose. It also inhibits cholesterol synthesis from acetate in hepatocytes upstream of mevalonate. (+)-Etomoxir also decreases ATP-linked and uncoupled oxygen consumption in C2C12 myotubes when used in combination with BPTES or UK 5099.6 Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) on the outer face of the inner mitochondrial membrane. This prevents the formation of acyl carnitines, a step that is necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria. This step is essential to the production of ATP from fatty acid oxidation. Etomoxir has also been identified as a direct agonist of PPARα.
Etonogestrel is a 17beta-hydroxy steroid, a 3-oxo-Delta(4) steroid and a terminal acetylenic compound. It has a role as a contraceptive drug, a progestin and a female contraceptive drug. Etonogestrel molecule is a 3-ketodesogestrel or 19-nortestosterone which is a synthetic biologically active metabolite of progestin desogestrel. The first product including etonogestrel was developed by the Merck subsidiary Organon and FDA approved in 2001. Etonogestrel is a Progestin. Etonogestrel is a synthetic form of the naturally occurring female sex hormone progesterone. Etonogestrel binds to the cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression. As a result of the negative feedback mechanism, luteinizing hormone (LH) release is inhibited, which leads to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. See also: Ethinyl estradiol; etonogestrel (component of).